![molecular formula C10H19ClN2OS B2384091 Piperidin-4-yl(thiomorpholin-4-yl)methanone;hydrochloride CAS No. 2415517-01-8](/img/structure/B2384091.png)
Piperidin-4-yl(thiomorpholin-4-yl)methanone;hydrochloride
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Overview
Description
Piperidin-4-yl and morpholin-4-yl are both heterocyclic amines that are often used as building blocks in the synthesis of organic compounds, including medicinal products . They are part of many compounds that show a wide variety of biological activities .
Synthesis Analysis
The synthesis of similar compounds often involves the condensation of a nucleophilic organometallic species with an electrophilic aldehyde or carboxylic .Molecular Structure Analysis
The molecular structure of these types of compounds typically includes a piperidine ring, which is a six-membered ring with one nitrogen atom, and a morpholine ring, which is a six-membered ring with one nitrogen atom and one oxygen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, the molecular weight of “Morpholin-4-yl(piperidin-4-yl)methanone hydrochloride” is 234.72 .Scientific Research Applications
Medicinal Chemistry and Drug Design
Piperidines are essential building blocks in drug discovery due to their prevalence in pharmaceuticals. The piperidine nucleus appears in more than twenty classes of drugs, including antipsychotics, analgesics, and antihypertensives. Researchers have explored the synthesis of substituted piperidines, spiropiperidines, and condensed piperidines for drug development . The thiomorpholine moiety in this compound could contribute to novel drug candidates.
Antioxidant Properties
Naturally occurring piperidine-based compounds, such as piperine (found in Piperaceae family plants), exhibit potent antioxidant activity. Piperine’s ability to scavenge free radicals makes it valuable for health and wellness applications .
Biological Activity and Pharmacology
The piperidine cycle plays a significant role in pharmacology. Researchers have investigated the biological activity of synthetic and natural piperidines. Novel compounds containing piperidine moieties are evaluated for their potential as drugs. This area of study includes the discovery of new drug candidates and their evaluation in preclinical and clinical settings .
Chemical Synthesis and Functionalization
Efficient methods for synthesizing substituted piperidines are crucial. Scientists explore cyclization, hydrogenation, cycloaddition, annulation, and multicomponent reactions to access diverse piperidine derivatives. The goal is to develop cost-effective and scalable synthetic routes for these compounds .
Fluorinated Piperidines
The compound’s 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives have been synthesized using piperidine-4-carboxylic acid and 1,3-difluorobenzene. These fluorinated piperidines may find applications in medicinal chemistry and materials science .
Mechanism of Action
Target of Action
The primary target of Piperidin-4-yl(thiomorpholin-4-yl)methanone;hydrochloride, also known as PTM, is the CCR5 receptor . The CCR5 receptor is a chemokine receptor that belongs to the seven transmembrane G-protein coupled receptor family . It has been identified as the essential coreceptor in the process of HIV-1 entry .
Mode of Action
PTM interacts with the CCR5 receptor, acting as an antagonist . This means it blocks the receptor, preventing its normal function. Most CCR5 antagonists, including PTM, contain one basic nitrogen atom which is believed to anchor the ligands to the CCR5 receptor via a strong salt-bridge interaction . Another common feature of most of the antagonists is the presence of two or more lipophilic groups in the ligand .
Biochemical Pathways
The antagonistic action of PTM on the CCR5 receptor affects the pathway of HIV-1 entry into cells . By blocking the CCR5 receptor, PTM prevents the entry of HIV-1, particularly the R5-tropic strains of the virus, into cells .
Pharmacokinetics
It is known that ptm is a white crystalline powder that is soluble in water and organic solvents, which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of PTM’s action is the inhibition of HIV-1 entry into cells, thereby potentially preventing or slowing the progression of HIV-1 infection . In a study, compounds similar to PTM showed high activity, with IC50 values between 1 and 5 μg/mL, and were highly selective for the parasite .
Action Environment
The action of PTM can be influenced by various environmental factors. For instance, the solubility of PTM in water and organic solvents could affect its bioavailability and efficacy.
Safety and Hazards
Future Directions
properties
IUPAC Name |
piperidin-4-yl(thiomorpholin-4-yl)methanone;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2OS.ClH/c13-10(9-1-3-11-4-2-9)12-5-7-14-8-6-12;/h9,11H,1-8H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBFAYYRDYGHCGZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)N2CCSCC2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.79 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Piperidine-4-carbonyl)thiomorpholine hydrochloride |
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